(S)-1-(2-Amino-2-carboxyethyl)-3(2-carboxythiophene-3-YL-methyl)-5-methylpyrimidine-2,4-dione
Overview
Description
GluK1 (formerly GluR5) and GluK3 (formerly GluR7) receptor selective antagonist (Kb =10 nM and IC50 = 23 nM, respectively). IC50 values are >100 μM at recombinant human GLUA2 (formerly GluR2), GluK2 (formerly GluR6,) GluK2/GluK5 (formerly GluR6/KA2) and GluK2/GluK3 (formerly GluR6/GluR7). Selective over native AMPA receptors (Kd = 83 μM) and exhibits no activity at NMDA and Group I mGlu receptors at concentrations of up to 10 µM.
UBP 310 is an antagonist of ionotropic glutamate receptor 5 (GluR5 or GluK1; Kd = 130 nM). It less potently binds GluR2 (GluA2) and GluR6 (GluK2; Kds = 106 and 1,626 µM, respectively). UBP 310 is inactive at metabotropic GluR group I and NMDA receptors.
UBP-310 is a potent and selective GLUK5 kainate receptor antagonist (IC50 = 130 nM). UBP-310also blocks recombinant homomeric GLUK7 receptors.
Scientific Research Applications
Synthesis and Structural Insights
Unsymmetrical Schiff Bases and Hydrogen-Bonded Dimers The molecule (S)-1-(2-Amino-2-carboxyethyl)-3(2-carboxythiophene-3-YL-methyl)-5-methylpyrimidine-2,4-dione is structurally related to pyrimidine derivatives. One study focused on the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, exploring reactions that lead to the formation of compounds like 3-{[(4-Aminopyridin-3-yl)amino]methylene}pentene-2,4-dione. This compound forms hydrogen-bonded dimers in the crystalline state, providing insight into the molecular structures and interactions of similar pyrimidine derivatives (Opozda et al., 2006).
Thietanyl-Substituted Pyrimidine Derivatives Another study focused on the synthesis of new thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione and imidazole. This research involved the alkylation of 6-methylpyrimidine-2,4(1H,3H)-diones with 2-chloromethylthiirane, leading to compounds like 6-methyl-1-(thietan-3-yl)-pyrimidine-2,4(1H,3H)-diones. This type of reaction and compound formation could be relevant to understanding the chemical behavior of the (S)-1-(2-Amino-2-carboxyethyl)-3(2-carboxythiophene-3-YL-methyl)-5-methylpyrimidine-2,4-dione molecule (Meshcheryakova & Kataev, 2013).
Biological Activity and Applications
Anti-inflammatory and Analgesic Activities of Pyrimidine Derivatives A study conducted on new pyrimidine derivatives evaluated their anti-inflammatory and analgesic activities. Although the chemical structure of the compound in the study differs from (S)-1-(2-Amino-2-carboxyethyl)-3(2-carboxythiophene-3-YL-methyl)-5-methylpyrimidine-2,4-dione, understanding the biological activities of similar pyrimidine structures can be insightful. The study found that certain synthesized compounds showed significant analgesic effects and anti-inflammatory effects in a carrageenan-induced paw edema model (Nofal et al., 2011).
Hypotensive Activity of Pyrimidine-2,4-(1H,3H)-Dione Derivatives Research on pyrimidine-2,4-(1H,3H)-dione derivatives containing thietane rings with sulfur in various oxidation states revealed that some compounds exhibit pronounced, prolonged, and dose-dependent hypotensive effects. This study provides an understanding of the potential therapeutic applications of pyrimidine derivatives in cardiovascular health (Kataev et al., 2014).
Synthesis and Reactions of Pyrimidine Derivatives The synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles, including 5-methylenepyrimidine-2,4,6-triones, offers insights into the chemistry of pyrimidine derivatives. This research could be relevant for understanding the chemical behavior and potential applications of (S)-1-(2-Amino-2-carboxyethyl)-3(2-carboxythiophene-3-YL-methyl)-5-methylpyrimidine-2,4-dione in various reactions (Mironov, Bagryanskaya & Shults, 2016).
properties
IUPAC Name |
3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methyl-2,6-dioxopyrimidin-1-yl]methyl]thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-7-4-16(6-9(15)12(19)20)14(23)17(11(7)18)5-8-2-3-24-10(8)13(21)22/h2-4,9H,5-6,15H2,1H3,(H,19,20)(H,21,22)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAZUCRXCRXNSU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Amino-2-carboxyethyl)-3(2-carboxythiophene-3-YL-methyl)-5-methylpyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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